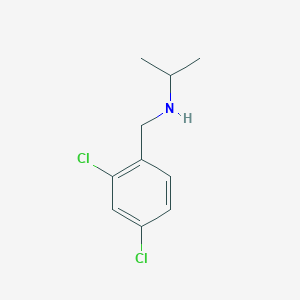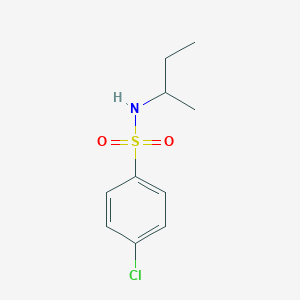
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide, also known as BBS, is a sulfonamide derivative that has been widely used in scientific research. BBS is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. It has been shown to have various biological activities, making it a valuable tool in many fields of research.
Mécanisme D'action
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase activity can have various physiological and biochemical effects, depending on the specific enzyme being inhibited.
Effets Biochimiques Et Physiologiques
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of fluid secretion and the reduction of intraocular pressure. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has several advantages as a laboratory tool. It is relatively easy to synthesize, and its inhibitory effects on carbonic anhydrase enzymes make it a valuable tool in studying these enzymes' physiological and biochemical effects. However, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide also has limitations. Its inhibitory effects on carbonic anhydrase enzymes are not specific, meaning that it can inhibit multiple carbonic anhydrase enzymes, making it difficult to isolate the effects of a specific enzyme.
Orientations Futures
There are several future directions for the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in scientific research. One potential direction is the development of more specific inhibitors of carbonic anhydrase enzymes. Another potential direction is the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in the treatment of other diseases, such as hypertension and epilepsy. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide could be used in the development of new anti-cancer drugs that target carbonic anhydrase enzymes. Overall, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has the potential to be a valuable tool in many areas of scientific research and medicine.
Méthodes De Synthèse
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide can be synthesized using a two-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-butanol in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide. The synthesis of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in many physiological processes, including acid-base balance and fluid secretion. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to inhibit carbonic anhydrase II and IV, making it a valuable tool in studying the physiological and biochemical effects of these enzymes.
Propriétés
Numéro CAS |
59724-38-8 |
|---|---|
Nom du produit |
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide |
Formule moléculaire |
C10H14ClNO2S |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
N-butan-2-yl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Clé InChI |
MQKHLMFKDTUBSK-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Autres numéros CAS |
59724-38-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



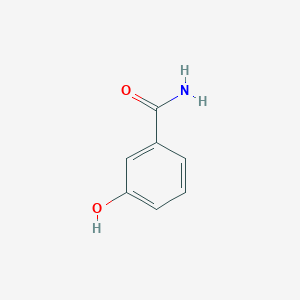
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
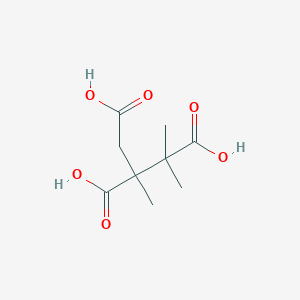
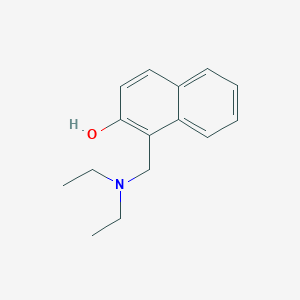
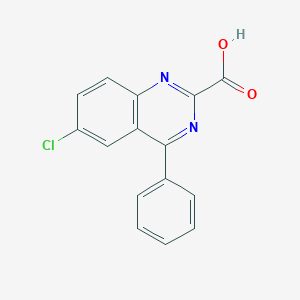
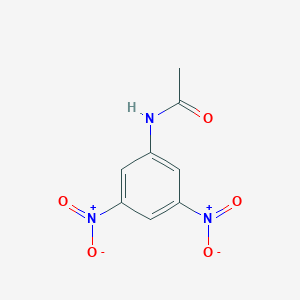
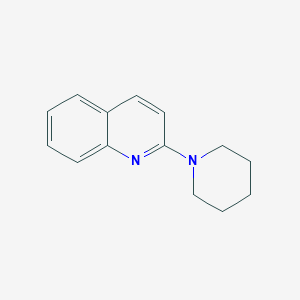
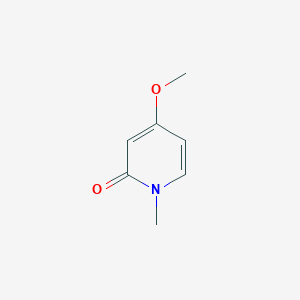
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
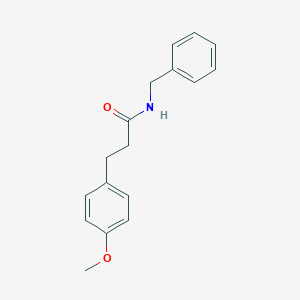
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
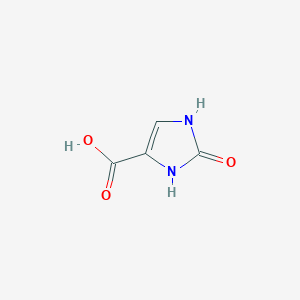
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
